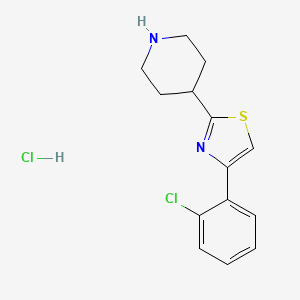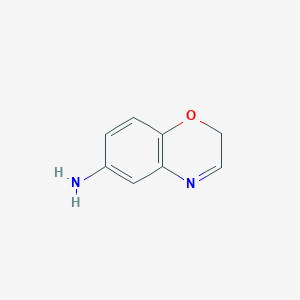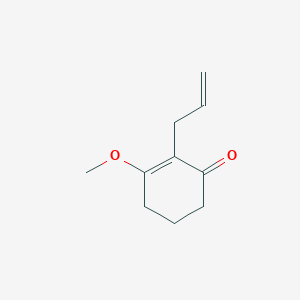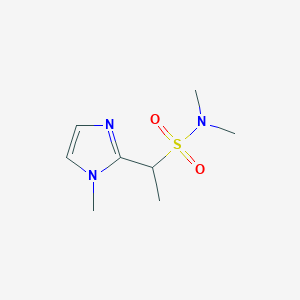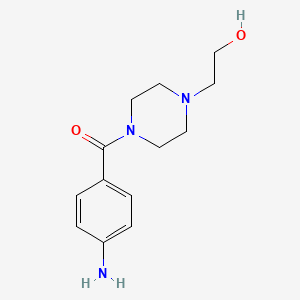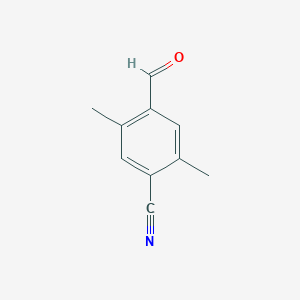
4-Formyl-2,5-dimethylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Formyl-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C10H9NO. It is a derivative of benzonitrile, characterized by the presence of a formyl group (–CHO) and two methyl groups (–CH3) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
4-Formyl-2,5-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the formylation of 2,5-dimethylbenzonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Formyl-2,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (–CH2OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group (–CN) can participate in nucleophilic substitution reactions, forming amides, amines, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Formyl-2,5-dimethylbenzoic acid.
Reduction: 4-Hydroxymethyl-2,5-dimethylbenzonitrile.
Substitution: 4-Formyl-2,5-dimethylbenzamide or 4-Formyl-2,5-dimethylbenzylamine.
科学研究应用
4-Formyl-2,5-dimethylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Formyl-2,5-dimethylbenzonitrile depends on its chemical reactivity. The formyl group can undergo nucleophilic addition reactions, while the nitrile group can participate in nucleophilic substitution. These reactions can lead to the formation of various derivatives that interact with biological targets or catalyze specific chemical transformations.
相似化合物的比较
Similar Compounds
4-Formylbenzonitrile: Similar structure but lacks the methyl groups, leading to different reactivity and applications.
2,5-Dimethylbenzonitrile: Lacks the formyl group, resulting in different chemical properties and uses.
4-Formyl-3,5-dimethylbenzonitrile:
Uniqueness
4-Formyl-2,5-dimethylbenzonitrile is unique due to the presence of both formyl and methyl groups, which confer specific reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications.
属性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
4-formyl-2,5-dimethylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-7-4-10(6-12)8(2)3-9(7)5-11/h3-4,6H,1-2H3 |
InChI 键 |
WIAIDBGGNHFFNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C#N)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


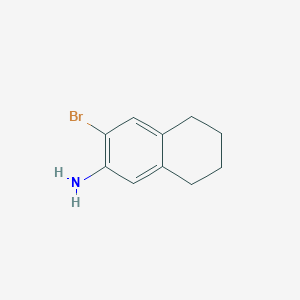


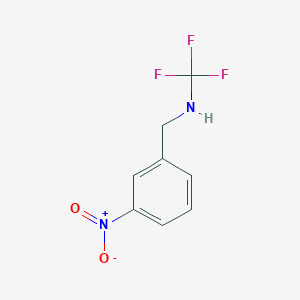
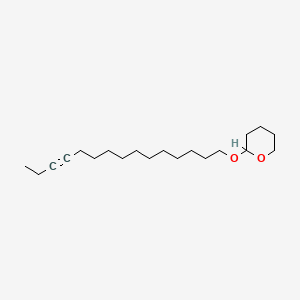
![1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13965815.png)


